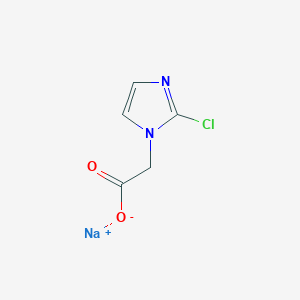
(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, as well as a furan ring, another type of aromatic heterocycle. The presence of these rings suggests that this compound might have interesting chemical properties and could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating methyl group on the furan ring could potentially increase the electron density of the ring, affecting its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the aromatic rings could increase its stability, and the electron-donating methyl group could affect its reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds containing the pyrazole nucleus and 2-thioxothiazolidin-4-one derivatives, showcasing their potential antimicrobial activity. For example, derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various strains, revealing compounds with potent effects against specific bacteria and fungi, such as E. coli, S. aureus, and C. albicans. These findings highlight the compound's role in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Effects
In another study, thioxothiazolidin-4-one derivatives were synthesized and their in vivo anticancer and antiangiogenic effects were explored using a mouse tumor model. The derivatives significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice. They also demonstrated strong antiangiogenic effects, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Anti-Inflammatory Activity
Further research into the applications of similar derivatives has identified compounds with significant anti-inflammatory activity. By synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, studies have shown that certain derivatives exhibit pronounced anti-inflammatory effects, marking them as potential therapeutic agents for inflammation-related disorders (Sunder & Maleraju, 2013).
Future Directions
Properties
IUPAC Name |
(5E)-5-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-16-12-13-21(30-16)22-17(15-27(26-22)18-8-4-2-5-9-18)14-20-23(29)28(24(31)25-20)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,31)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPQMWGIKHCCRC-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
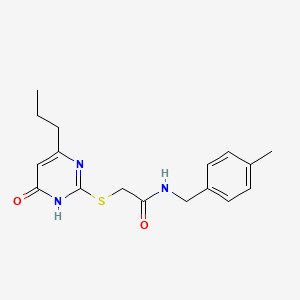
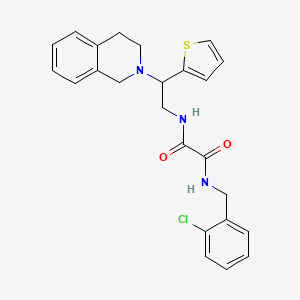
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
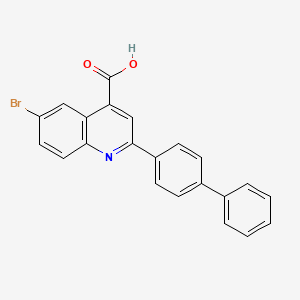
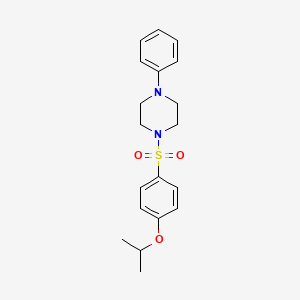
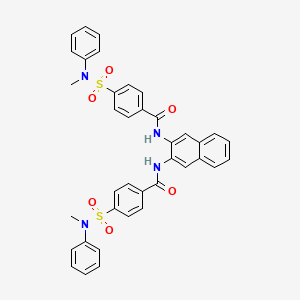
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

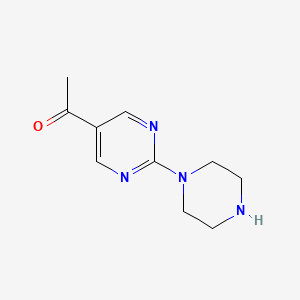

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)
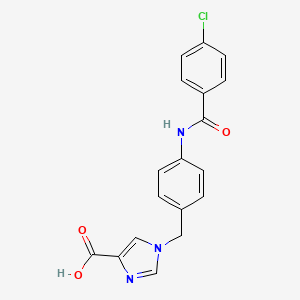
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
